

# Synthesis of 2-Phenylmorpholinols Using 2'-Bromopropiophenone: An Application Note and Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2'-Bromopropiophenone

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## Abstract

This document provides a detailed protocol for the synthesis of 2-phenylmorpholinols, key intermediates in the development of various psychoactive compounds and other pharmaceuticals. The synthesis is based on the cyclization reaction between **2'-Bromopropiophenone** and ethanolamine, yielding 3-methyl-2-phenylmorpholin-2-ol. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility in a research setting.

## Introduction

Substituted phenylmorpholines are a class of compounds with significant interest in medicinal chemistry due to their stimulant and anorectic properties. A crucial precursor in the synthesis of many of these compounds, such as Phenmetrazine, is the corresponding 2-phenylmorpholinol. The reaction of an  $\alpha$ -bromoketone, such as **2'-Bromopropiophenone**, with an amino alcohol like ethanolamine provides a direct and efficient route to these valuable intermediates.<sup>[1]</sup> This document outlines a laboratory-scale procedure for this synthesis.

## Reaction Scheme

The synthesis proceeds via a nucleophilic substitution of the bromine atom by the amino group of ethanolamine, followed by an intramolecular cyclization to form the morpholinol ring.

#### Step 1: Synthesis of **2'-Bromopropiophenone**

The starting material, **2'-Bromopropiophenone**, can be synthesized by the bromination of propiophenone.

#### Step 2: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol

The core of the synthesis involves the reaction of **2'-Bromopropiophenone** with ethanolamine.

## Experimental Protocols

### Protocol 1: Synthesis of **2'-Bromopropiophenone** from Propiophenone

Materials:

- Propiophenone
- Bromine
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve propiophenone in dichloromethane.

- Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of propiophenone at room temperature.
- Continue stirring for 1 hour after the addition is complete.
- Dry the reaction mixture with anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield **2'-Bromopropiophenone** as an oil. This product is often used in the next step without further purification.

## Protocol 2: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol

Materials:

- **2'-Bromopropiophenone**
- Ethanolamine
- N-methyl-2-pyrrolidone (NMP) or Acetonitrile
- 10 M Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine **2'-Bromopropiophenone** and a suitable solvent such as N-methyl-2-pyrrolidone or acetonitrile.
- Add ethanolamine to the mixture. A typical molar ratio is approximately 1 equivalent of the bromoketone to 3-4 equivalents of ethanolamine.[1]
- Stir the reaction mixture at room temperature for approximately 3 hours.[1]
- Quench the reaction by adding water.
- Make the solution basic by adding 10 M NaOH solution.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent under reduced pressure to obtain the crude product, 3-methyl-2-phenylmorpholin-2-ol, as an oil.[1] Further purification can be achieved by column chromatography.

## Data Presentation

Table 1: Reactant Quantities and Ratios for the Synthesis of a Substituted 2-Phenylmorpholinol

Reactant	Molecular Weight (g/mol )	Moles (mmol)	Equivalents
2-Bromo-1-(2-methylphenyl)propan-1-one	227.10	4.4	1
Ethanolamine	61.08	16	~3.6
N-methyl-2-pyrrolidone	99.13	52	-

Note: This table is adapted from the synthesis of a closely related analog, 3-methyl-2-(2-methylphenyl)morpholin-2-ol, and serves as a representative example.[1]

Table 2: Reported Yield for a Related 2-Phenylmorpholinol Synthesis

Product	Yield (Crude)
2-(3-chlorophenyl)-3-methylmorpholin-2-ol	70%

Note: This yield is for a related analog and provides an expected range for the synthesis of 3-methyl-2-phenylmorpholin-2-ol.[2]

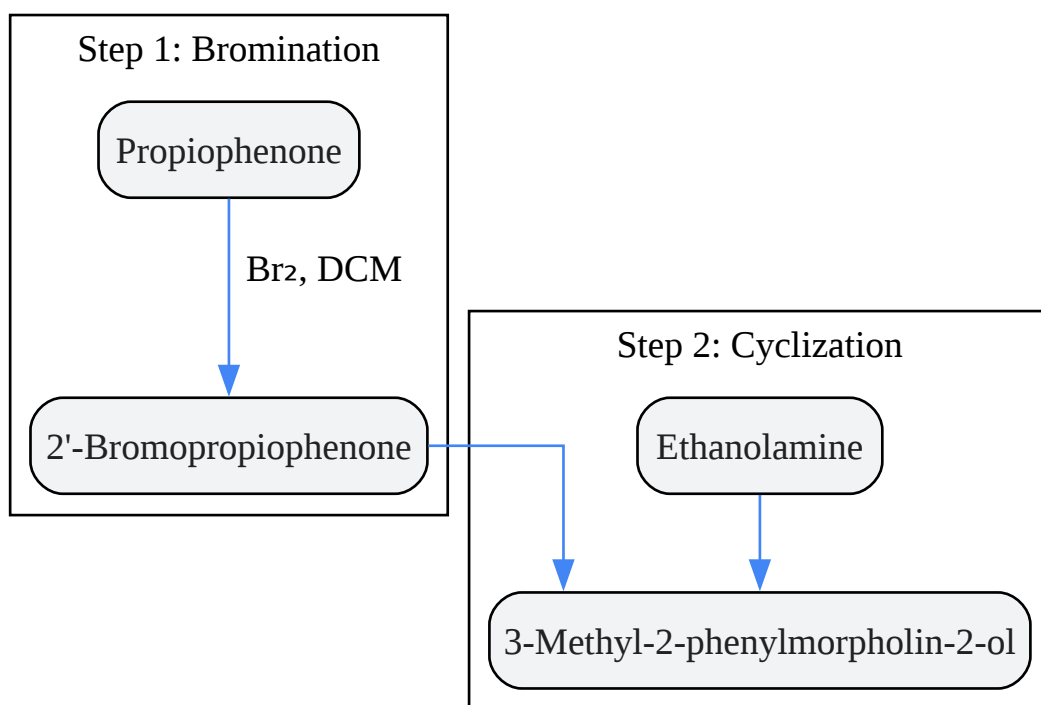
## Characterization

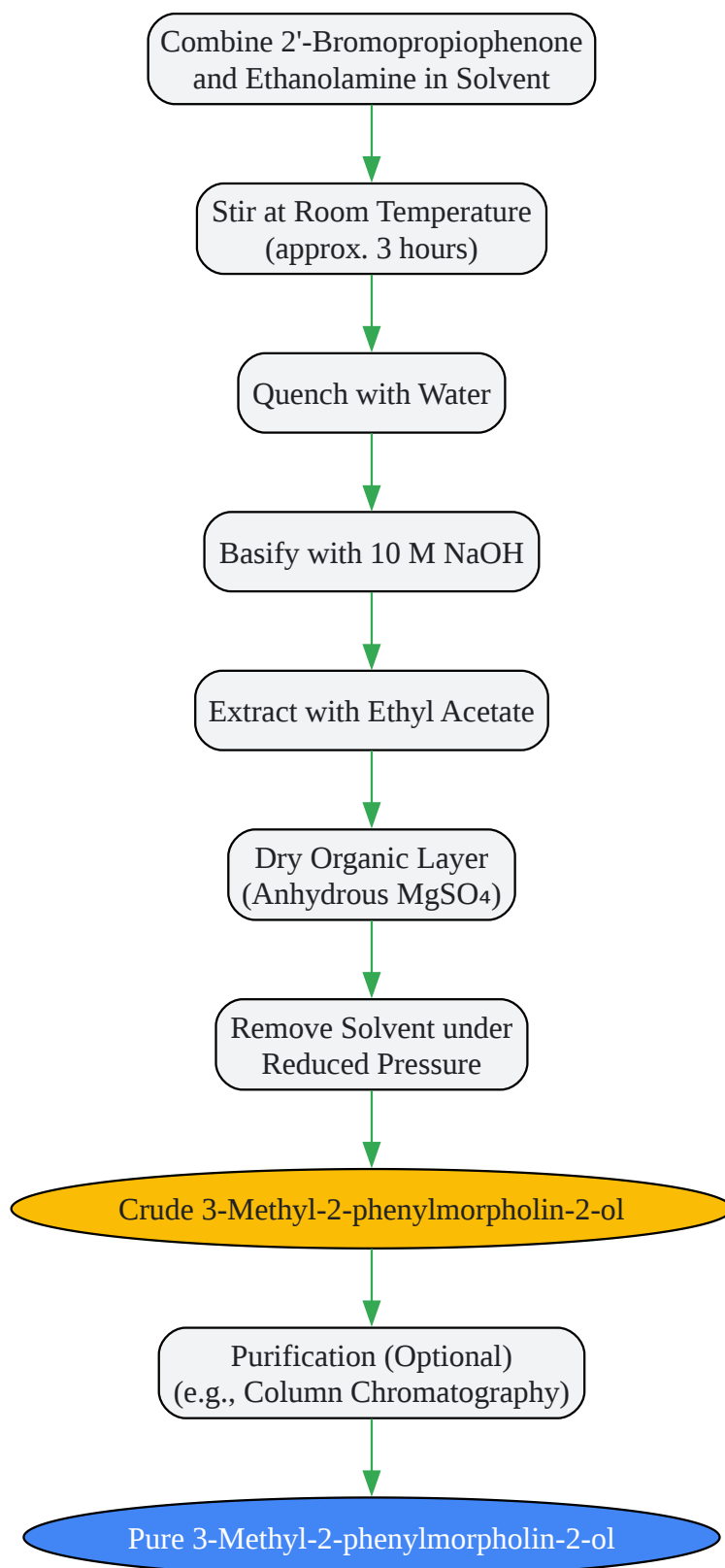
Characterization of the final product, 3-methyl-2-phenylmorpholin-2-ol, should be performed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure and purity.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH) and amine (N-H) groups.
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Note: Specific spectroscopic data for 3-methyl-2-phenylmorpholin-2-ol is not readily available in the cited literature. Researchers should perform their own analysis to confirm the identity and purity of the synthesized compound.

## Visualizations





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)